Enantiomeric Activity Difference: (S)-Enantiomer Possesses the Antithrombotic Activity
The pharmacological activity of clopidogrel is entirely stereospecific. Data shows that the (S)-enantiomer (present at 50% in the racemate) is responsible for the antithrombotic effect, while the (R)-enantiomer is pharmacologically inactive [1]. This differentiation is critical for research and quality control. The racemic mixture (+/-)-Clopidogrel hydrochloride is therefore an essential analytical reference to confirm the absence or quantify the level of the undesired (R)-enantiomer in (S)-clopidogrel active pharmaceutical ingredient (API) and formulations [2].
| Evidence Dimension | Antithrombotic Activity |
|---|---|
| Target Compound Data | The (+/-)-Clopidogrel hydrochloride is a racemate containing 50% inactive (R)-enantiomer. |
| Comparator Or Baseline | (S)-(+)-clopidogrel |
| Quantified Difference | Only the (S)-enantiomer has antithrombotic activity; the (R)-enantiomer is inactive and can trigger convulsions at high doses in animal models. |
| Conditions | In vivo animal studies and in vitro pharmacological evaluation. |
Why This Matters
This defines the compound's primary utility as a reference material for stereoselective analysis, impurity profiling, and chiral method validation, which is not a function of the single-enantiomer API.
- [1] Lestari, M. L. A. D., & Brittain, H. G. (2010). Clopidogrel Bisulfate. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 35, pp. 71-115). Academic Press. View Source
- [2] Nature Reviews Drug Discovery. (2003). Research Highlights: A new twist on the chiral switch. Nature Reviews Drug Discovery, 2, 424. View Source
